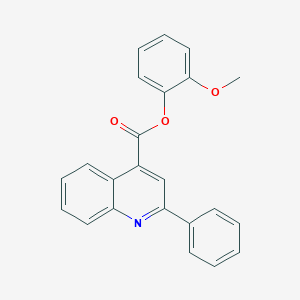
Guaiacol cinchophenate
Beschreibung
Guaiacol (2-methoxyphenol) is an ortho-methoxyphenolic compound derived from lignin degradation, coal tar distillation, or synthetic processes . It is a key intermediate in biorefining and pharmaceuticals due to its antioxidant properties and role as a precursor for synthesizing vanillin, syringol, and other aromatic compounds . Guaiacol is also a critical flavor compound in foods and beverages, notably contributing to the smoky aroma of whisky .
Eigenschaften
CAS-Nummer |
60883-69-4 |
|---|---|
Molekularformel |
C23H17NO3 |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
(2-methoxyphenyl) 2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C23H17NO3/c1-26-21-13-7-8-14-22(21)27-23(25)18-15-20(16-9-3-2-4-10-16)24-19-12-6-5-11-17(18)19/h2-15H,1H3 |
InChI-Schlüssel |
YNIRXOGPTRXJPF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=CC=C1OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Andere CAS-Nummern |
60883-69-4 |
Herkunft des Produkts |
United States |
Analyse Chemischer Reaktionen
Structural Basis for Reactivity
Guaicol (2-methoxyphenol) contains two reactive functional groups:
-
Phenolic hydroxyl group : Prone to oxidation, esterification, and electrophilic substitution.
-
Methoxy group : Directs electrophilic substitution to the para position.
Cinchophen (2-phenylquinoline-4-carboxylic acid) derivatives typically involve carboxylate or ester groups, suggesting that guaiacol cinchophenate may form via esterification between guaiacol’s hydroxyl group and cinchophen’s carboxylic acid (Figure 1).
Esterification
Guaiacol’s hydroxyl group could react with cinchophen’s carboxylic acid under acidic or coupling conditions:
Key Factors :
-
Catalysts: , -toluenesulfonic acid, or carbodiimides (DCC/DMAP).
-
Temperature: 60–100°C for acid-catalyzed esterification.
Oxidation Reactions
Guaiacol is readily oxidized by peroxidases or , forming dimeric or polymeric products (e.g., tetraguaiacol) . If this compound retains the phenolic group, similar oxidative coupling might occur:
Evidence : Oxidation of guaiacol derivatives produces colored quinones or biphenyl structures .
Potential Biological Interactions
Guaiacol derivatives exhibit antimicrobial and antioxidant properties . If synthesized, this compound might:
-
Inhibit bacterial biofilms : Synergistic effects with antibiotics (as seen with guaiacol + ciprofloxacin) .
-
Disrupt fungal membranes : Via lipid peroxidation or reactive oxygen species (ROS) generation .
Stability and Degradation
-
Hydrolysis : The ester bond in this compound may hydrolyze under alkaline conditions:
-
Thermal Decomposition : Likely decomposes at elevated temperatures (>200°C), releasing methoxyphenol fragments .
Data Gaps and Limitations
-
No empirical studies on this compound were found in the reviewed literature.
-
Proposed mechanisms are inferred from guaiacol’s reactivity and cinchophen’s ester chemistry.
Recommended Research Directions
-
Synthesis Optimization : Screen coupling agents (e.g., DCC, EDCI) for ester formation.
-
Spectroscopic Characterization : Use , , and MS to confirm structure.
-
Biological Assays : Test antifungal/antibacterial activity against Fusarium or Pseudomonas strains .
Note : If "this compound" refers to a specific pharmaceutical or industrial compound not covered here, additional clarification or access to proprietary databases may be required.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Properties of Guaiacol and Analogues
Key Differences:
- Solubility: Guaiacol exhibits higher ethanol solubility than eugenol or vanillin, enhancing its flavor impact in spirits .
- Reactivity: Guaiacol forms stable complexes with Ca²⁺ ions (molar ratio 4:1), a property exploited in purification processes, whereas eugenol and vanillin show weaker interactions .
Analytical Methods and Detection
Guaiacol and its analogues are quantified using GC-MS and Folin-Ciocalteu assays. For example:
- GC-MS : Guaiacol in kiwi juice was detected at 14.47 min (m/z 81, 109, 124) with concentrations ranging 11–34 ppb after incubation .
- Folin-Ciocalteu Assay: Guaiacol showed a 12% error margin in mixed phenolic standards (TS1: vanillin, vanillic acid, catechol), highlighting assay limitations for structurally similar compounds .
Q & A
Q. How can researchers integrate computational modeling into this compound’s drug-likeness assessment?
- Methodological Answer : Perform in silico ADMET prediction using tools like SwissADME or ADMETlab:
- Parameters : Lipophilicity (LogP), bioavailability score, and cytochrome P450 interactions.
- Molecular docking : Simulate binding affinities with target proteins (e.g., COX-2) using AutoDock Vina.
Validate predictions with wet-lab assays to bridge computational and experimental data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


